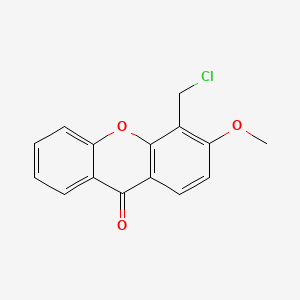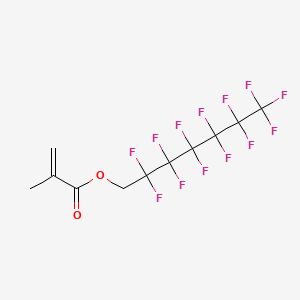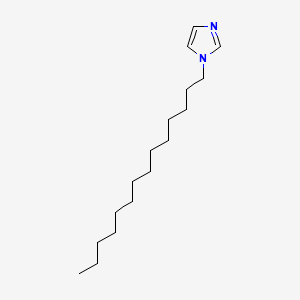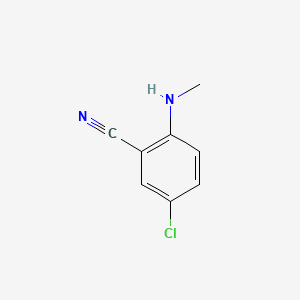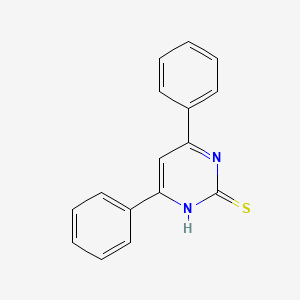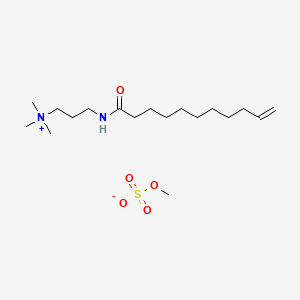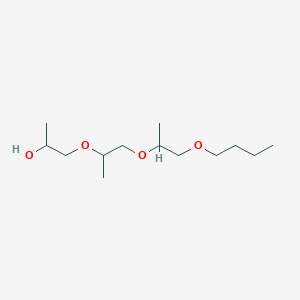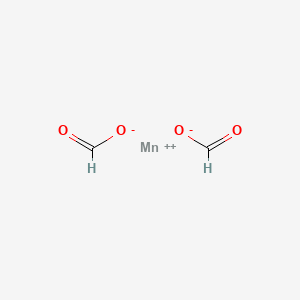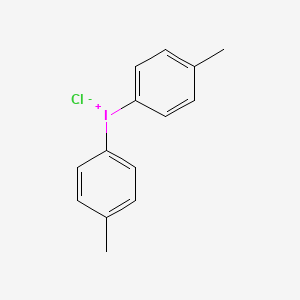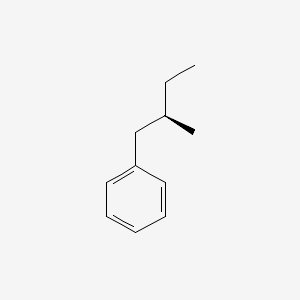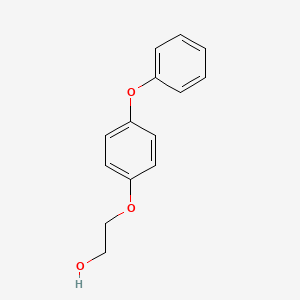
2-(4-苯氧基苯氧基)乙醇
描述
2-(4-Phenoxyphenoxy)ethanol is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 .
Molecular Structure Analysis
The molecular structure of 2-(4-Phenoxyphenoxy)ethanol is represented by the InChI code1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 . The compound’s structure includes an ethanol group (ethan-1-ol) attached to a phenoxyphenoxy group . Physical And Chemical Properties Analysis
2-(4-Phenoxyphenoxy)ethanol is a white solid . It has a molecular weight of 230.26 and a molecular formula of C14H14O3 . The compound is stored at 0-8 °C .科学研究应用
提取和环境应用
- 从水溶液中提取:2-(4-羟基苯基)乙醇,与2-(4-苯氧基苯氧基)乙醇相关的化合物,已被探索用于从水溶液中使用乳液液膜提取。这项研究对橄榄油厂废水处理和其他工业过程具有重要意义 (Reis et al., 2006)。
医学和治疗研究
抗氧化和抗炎性能:酪醇和羟基酪醇,与2-(4-苯氧基苯氧基)乙醇密切相关的化合物,是橄榄和橄榄油中重要的酚类化合物。它们表现出强大的抗氧化、抗炎、抗病毒和抗肿瘤性能,在牙科和其他医学领域有潜在应用 (Ramos et al., 2020)。
细胞色素c依赖性凋亡:研究表明,包括2-(3,4-二羟基苯基)乙醇在内的某些酚类化合物可以诱导某些细胞系的凋亡,暗示了在癌症治疗和免疫学中的潜在应用 (Ragione et al., 2000)。
分析和生化研究
生物利用度和代谢研究:在大鼠血浆中合成和测定2-(3,4-二羟基苯基)乙醇对于理解其生物利用度和代谢具有重要意义,这可能延伸到类似化合物如2-(4-苯氧基苯氧基)乙醇 (Bai et al., 1998)。
酶促羟基化研究:已深入探讨了对类似于2-(4-苯氧基苯氧基)乙醇的化合物进行酶促羟基化的研究,如对硝基酚。这项研究为酚醚的代谢途径和酶促相互作用提供了见解 (Koop, 1986)。
工业和化学应用
杀真菌性能:与2-(4-苯氧基苯氧基)乙醇结构相似的芳基氧基烷醇衍生物已显示出对各种真菌的显著活性,表明在农业和水产养殖中作为杀真菌剂的潜力 (Giri et al., 1981)。
- 对2-(4-苯氧基苯氧基)乙醇在乙醇-水混合物中的行为进行了研究。这对于了解这类化合物在混合溶剂中的行为具有相关性,这可能对化学处理和配方具有影响 (Antipova et al., 2020)。
属性
IUPAC Name |
2-(4-phenoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDTXHCIHYNABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405467 | |
| Record name | 2-(4-phenoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenoxy)ethanol | |
CAS RN |
63066-74-0 | |
| Record name | 2-(4-phenoxyphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

